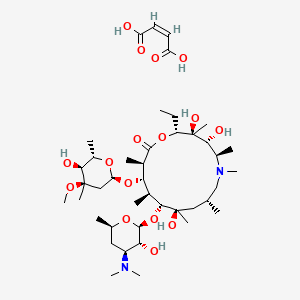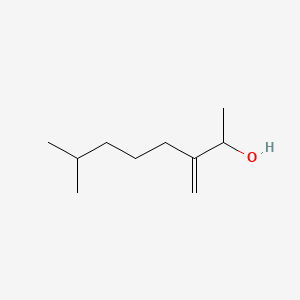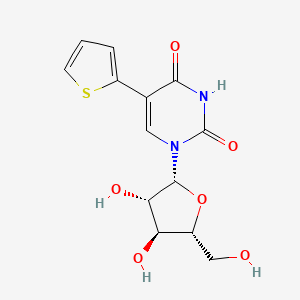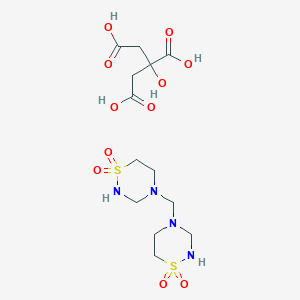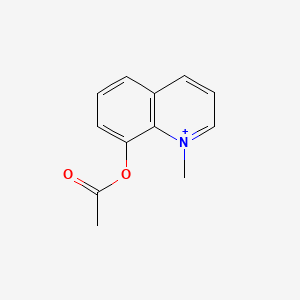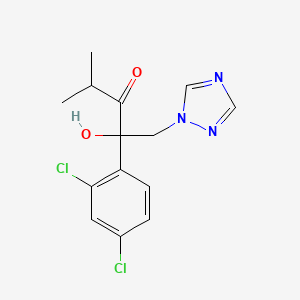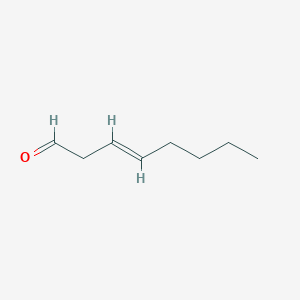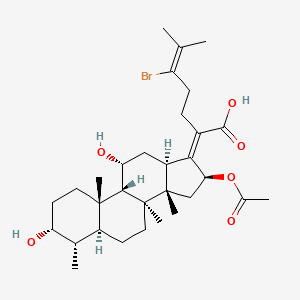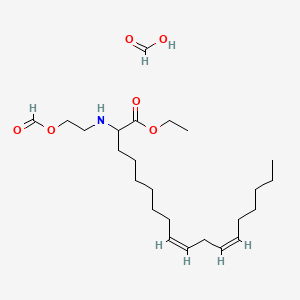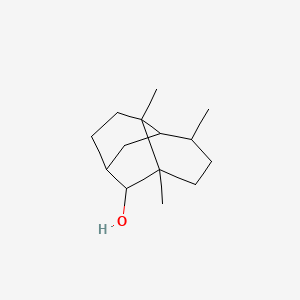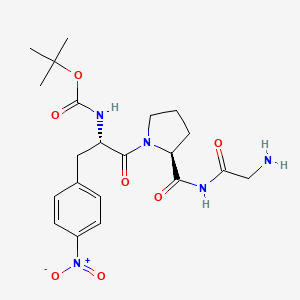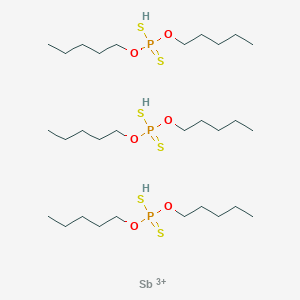
Einecs 301-003-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl benzoate , is a chemical compound with the molecular formula C14H12O2 . It is an ester of benzyl alcohol and benzoic acid. Benzyl benzoate is commonly used in various applications, including as a medication and in industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl benzoate can be synthesized through the esterification of benzyl alcohol with benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction can be represented as follows:
C6H5CH2OH+C6H5COOH→C6H5COOCH2C6H5+H2O
Industrial Production Methods
In industrial settings, benzyl benzoate is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl benzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, benzyl benzoate can be hydrolyzed back into benzyl alcohol and benzoic acid.
Reduction: Benzyl benzoate can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group in benzyl benzoate can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Benzyl alcohol and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a model compound for ester hydrolysis.
Medicine: Used as a topical treatment for scabies and lice infestations.
Industry: Utilized as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes and cosmetics.
Mechanism of Action
In medicinal applications, benzyl benzoate acts as a scabicide and pediculicide. It exerts its effects by penetrating the exoskeleton of parasites such as mites and lice, leading to their death. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed that benzyl benzoate disrupts the nervous system of the parasites, causing paralysis and death.
Comparison with Similar Compounds
Benzyl benzoate can be compared with other esters of benzoic acid, such as:
Methyl benzoate: An ester of methanol and benzoic acid, used as a fragrance and flavoring agent.
Ethyl benzoate: An ester of ethanol and benzoic acid, also used in fragrances and flavorings.
Propyl benzoate: An ester of propanol and benzoic acid, used in similar applications.
Benzyl benzoate is unique due to its specific combination of benzyl alcohol and benzoic acid, which imparts distinct properties such as its effectiveness as a scabicide and its use as a plasticizer.
Properties
CAS No. |
93966-51-9 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-aminopropan-2-ol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H8O2.C3H9NO/c10-9(11)7-6-8-4-2-1-3-5-8;1-3(5)2-4/h1-7H,(H,10,11);3,5H,2,4H2,1H3/b7-6+; |
InChI Key |
COVABMBOJCPPPV-UHDJGPCESA-N |
Isomeric SMILES |
CC(CN)O.C1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CC(CN)O.C1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


